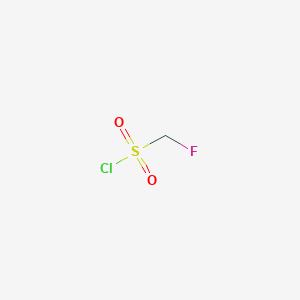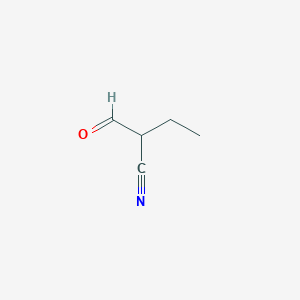
2-Formylbutanenitrile
概要
説明
2-Formylbutanenitrile is an organic compound with the molecular formula C5H7NO It is a nitrile derivative, characterized by the presence of both an aldehyde group (-CHO) and a nitrile group (-CN) within its structure
準備方法
Synthetic Routes and Reaction Conditions: 2-Formylbutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity.
化学反応の分析
2-Formylbutanenitrile undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen with a catalyst.
Substitution: Sodium or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
科学的研究の応用
2-Formylbutanenitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-Formylbutanenitrile involves its reactivity due to the presence of both the aldehyde and nitrile groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .
類似化合物との比較
2-Formylbutanenitrile can be compared with other nitrile compounds such as:
Butanenitrile: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
Acetonitrile: A simpler nitrile compound with only one carbon atom in the alkyl chain, making it less versatile in synthetic applications.
Benzonitrile: Contains an aromatic ring, which significantly alters its reactivity and applications compared to aliphatic nitriles.
Uniqueness: The presence of both an aldehyde and a nitrile group in this compound makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
特性
IUPAC Name |
2-formylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(3-6)4-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRYVQFAMHXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624291 | |
| Record name | 2-Formylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-14-2 | |
| Record name | 2-Formylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


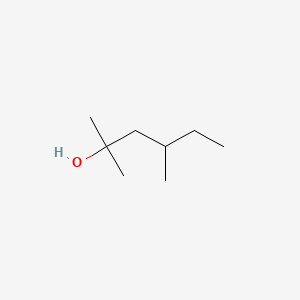
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
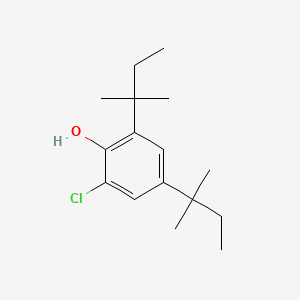
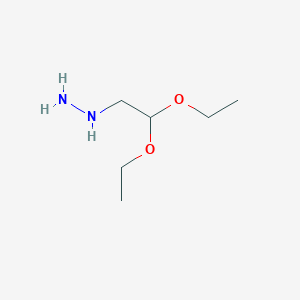
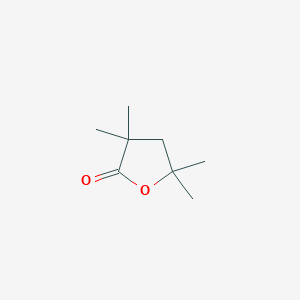
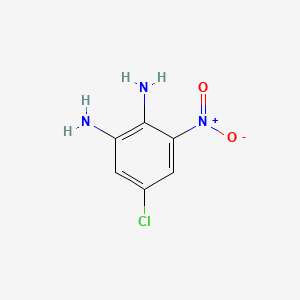

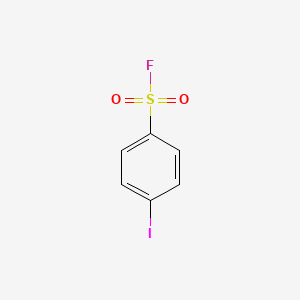
![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
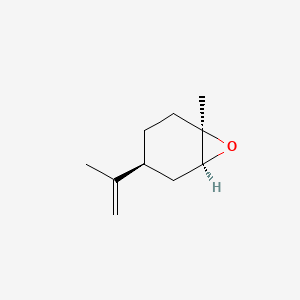
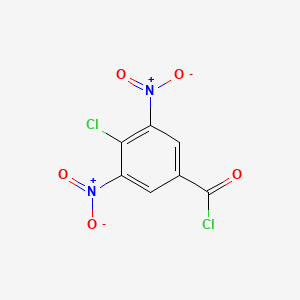
![(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B3052570.png)
